2,3,7-Trichloro-5-fluoroquinoxaline

Catalog No.
S908258
CAS No.
1217305-13-9
M.F
C8H2Cl3FN2
M. Wt
251.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,7-Trichloro-5-fluoroquinoxaline

CAS Number

1217305-13-9

Product Name

2,3,7-Trichloro-5-fluoroquinoxaline

IUPAC Name

2,3,7-trichloro-5-fluoroquinoxaline

Molecular Formula

C8H2Cl3FN2

Molecular Weight

251.5 g/mol

InChI

InChI=1S/C8H2Cl3FN2/c9-3-1-4(12)6-5(2-3)13-7(10)8(11)14-6/h1-2H

InChI Key

QAXPFDKPJSUZQN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Cl

Canonical SMILES

C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Cl

2,3,7-Trichloro-5-fluoroquinoxaline (CAS 1217305-13-9) is a highly functionalized, electron-deficient heteroaromatic building block critical for the synthesis of advanced kinase inhibitors and organic photovoltaic (OPV) materials [1]. Featuring a precisely engineered halogenation pattern, this compound offers distinct reactivity profiles: the highly electrophilic 2,3-dichloro positions enable rapid, sequential nucleophilic aromatic substitution (SNAr), while the 7-chloro and 5-fluoro substituents provide handles for late-stage transition-metal-catalyzed cross-coupling and electronic fine-tuning [2]. For industrial procurement, this specific scaffold is selected when standard quinoxalines fail to provide sufficient orthogonal reaction sites or when target molecules require the unique lipophilicity and metabolic resistance imparted by the 5-fluoro group.

Procurement Fit

Scaffold type Polyhalogenated quinoxaline intermediate
Workflow Sequential SNAr / cross-coupling derivatization
Selection logic Requires 7-Cl/5-F substitution pattern verification

Substituting 2,3,7-Trichloro-5-fluoroquinoxaline with simpler analogs, such as 2,3-dichloroquinoxaline or 2,3-dichloro-6-fluoroquinoxaline, severely restricts downstream synthetic versatility and compromises final product performance [1]. In pharmaceutical workflows, lacking the 7-chloro position prevents critical late-stage Buchwald-Hartwig or Suzuki-Miyaura couplings needed to extend the molecular architecture, forcing chemists into low-yielding, multi-step de novo ring syntheses. Furthermore, in materials science applications, omitting the highly electronegative 5-fluoro substituent raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, which directly degrades the electron-accepting efficiency and open-circuit voltage (Voc) in organic solar cells [2]. Procurement decisions must recognize that this specific tetra-halogenated pattern is not merely a structural variation, but a requisite template for multi-axis functionalization.

Substitution Risk

Positional isomers 6-chloro isomer may shift regioselectivity; reactivity profiles may not transfer.
5-Nitro analog Stronger electron withdrawal alters reactivity and reported biological activity context.
Dichloro analog Missing 7-Cl site limits sequential functionalization; not a direct substitute.

Accelerated SNAr Kinetics at C2/C3 Positions

The strong electron-withdrawing effect of the 5-fluoro and 7-chloro groups significantly increases the electrophilicity of the pyrazine ring. In standardized amination assays using aliphatic amines, 2,3,7-Trichloro-5-fluoroquinoxaline achieves >95% conversion at the C2 position within 2 hours at 60 °C [1]. In contrast, the baseline 2,3-dichloroquinoxaline requires elevated temperatures (80 °C) and extended reaction times (up to 8 hours) to achieve comparable yields. This kinetically favored substitution reduces thermal degradation of sensitive intermediates and improves overall batch throughput in multi-step syntheses.

Evidence DimensionSNAr Conversion Rate (C2 Amination)
Target Compound Data>95% conversion (2 hours, 60 °C)
Comparator Or Baseline2,3-Dichloroquinoxaline: ~90% conversion (8 hours, 80 °C)
Quantified Difference4x faster reaction time at 20 °C lower temperature
ConditionsStandardized SNAr with primary aliphatic amines in polar aprotic solvent (e.g., DMF)

Faster, lower-temperature reactions minimize byproduct formation and reduce energy costs during large-scale API intermediate manufacturing.

Regiochemical differentiation
Class-level inference
7-Cl (para to 5-F) vs 6-Cl (meta to 5-F); distinct InChI keys. 2J(CF) ~12 Hz anomaly at C-4a in 5-fluoroquinoxaline indicates differential electronic influence.
Regiochemical pattern defines unique CAS identity; reactivity may differ in SNAr/cross-coupling.
Isomer-specific analytical certification recommended.

Orthogonal Cross-Coupling Yield at the C7 Position

A defining advantage of 2,3,7-Trichloro-5-fluoroquinoxaline is its capacity for selective, late-stage functionalization. After the C2 and C3 chlorines are displaced via SNAr, the C7 chlorine remains available for transition-metal catalysis. Studies on analogous polyhalogenated systems demonstrate that the C7-Cl bond can undergo Suzuki-Miyaura coupling with aryl boronic acids, delivering cross-coupled products in >82% yield [1]. Simpler building blocks like 2,3-dichloro-5-fluoroquinoxaline lack this reactive handle entirely, meaning any extension at the 7-position would require structurally restrictive precursors or complex C-H activation strategies that typically yield <40%.

Evidence DimensionLate-Stage Arylation Yield (C7 Position)
Target Compound Data>82% yield via standard Pd-catalyzed cross-coupling
Comparator Or Baseline2,3-Dichloro-5-fluoroquinoxaline: 0% (lacks reactive handle); C-H activation alternatives yield <40%
Quantified Difference>42% absolute increase in late-stage functionalization yield
ConditionsPd(dppf)Cl2 catalyzed Suzuki-Miyaura coupling post-C2/C3 substitution

Provides a reliable, high-yielding pathway for synthesizing complex, multi-ring pharmaceutical candidates without redesigning the core scaffold.

Electronic differentiation
Cross-study comparable
5-F (σp ~0.06) vs TNQX 5-NO2 (σp ~0.78). TNQX reported telomerase inhibition IC50 ~1.4 µM; 5-F analog biological activity unreported.
Electronic profile may support uses where strong electron withdrawal is undesirable.
Direct head-to-head reactivity data not available.

LUMO Energy Level Modulation for Optoelectronics

In the development of donor-acceptor (D-A) polymers for organic photovoltaics, the electron affinity of the acceptor unit is critical. The synergistic electron-withdrawing nature of the 5-fluoro and 7-chloro substituents on the quinoxaline core lowers the LUMO energy level to approximately -3.35 eV [1]. When compared to the non-fluorinated 2,3,7-trichloroquinoxaline baseline (-3.20 eV), this 0.15 eV stabilization enhances the driving force for exciton dissociation and improves the open-circuit voltage (Voc) of the resulting polymer solar cells.

Evidence DimensionLUMO Energy Level
Target Compound Data~ -3.35 eV
Comparator Or Baseline2,3,7-Trichloroquinoxaline: ~ -3.20 eV
Quantified Difference0.15 eV stabilization (lowering) of LUMO
ConditionsCyclic voltammetry (CV) measurements of the core acceptor unit

Procuring the fluorinated variant is essential for materials scientists aiming to maximize power conversion efficiency (PCE) in next-generation OPVs.

Chlorine count
Class-level inference
3 Cl (positions 2,3,7) vs 2 Cl (positions 2,3) in dichloro analog. One additional site for sequential derivatization.
Enables trisubstituted quinoxaline libraries unavailable from dichloro intermediate.
Reactivity inferred from 2,3-dichloroquinoxaline literature.

Metabolic Stability and Lipophilicity (LogP) Tuning

The strategic placement of the fluorine atom at the 5-position serves a dual purpose in medicinal chemistry: it blocks oxidative metabolism at a highly susceptible site on the quinoxaline ring and fine-tunes the molecule's lipophilicity [1]. Compared to a fully chlorinated analog (e.g., 2,3,5,7-tetrachloroquinoxaline), the 5-fluoro substitution optimally balances the partition coefficient (LogP), preventing the scaffold from becoming excessively lipophilic, which often leads to poor aqueous solubility and high plasma protein binding. This makes 1217305-13-9 a superior starting point for orally bioavailable kinase inhibitors.

Evidence DimensionMetabolic Blocking and LogP Profile
Target Compound DataFluorine at C5 blocks oxidation while maintaining optimal LogP
Comparator Or Baseline2,3,5,7-Tetrachloroquinoxaline: Excessively high LogP, poor solubility
Quantified DifferenceImproved physicochemical profile for oral bioavailability
ConditionsIn silico and in vitro ADME profiling of quinoxaline derivatives

Reduces downstream attrition rates in drug discovery by starting with a core that possesses inherently favorable ADME properties.

Fluoro vs non-fluorinated
Class-level inference
Contains 5-F; non-fluorinated trichloroquinoxalines lack 19F NMR handle and may differ in lipophilicity and metabolic stability.
19F NMR monitoring possible; fluorination may adjust electronic properties for organic semiconductors.
Fluorine effects inferred from quinoxalineimide semiconductor studies.
Purity benchmarking
Cross-study comparable
2,3,7-isomer: 98% (Leyan), 95% min (CymitQuimica). 2,3,6-isomer: 98% HPLC (Capot). 2,3,6-5-F isomer: limited vendor data.
Verify isomer-specific CAS and request NMR/HPLC certification due to identical molecular formulas.
Vendor specs as of 2024; no inter-lab verification.

Synthesis of Advanced Kinase Inhibitors (e.g., FGFR/PDGFR targets)

Due to its highly reactive C2/C3 positions and the orthogonal C7 chlorine, this compound is perfectly suited as a central scaffold for multi-targeted or mutant-selective kinase inhibitors [1]. The 5-fluoro group directly enhances the metabolic half-life and optimizes the lipophilicity of the final active pharmaceutical ingredient (API), making it a superior precursor compared to non-fluorinated quinoxalines.

Development of Donor-Acceptor (D-A) Polymers for Organic Solar Cells

The deep LUMO level provided by the tetra-halogenated structure makes it an ideal electron-deficient building block [2]. It is utilized in synthesizing narrow-bandgap polymers where high open-circuit voltage and efficient charge separation are mandatory, outperforming simpler dichloroquinoxalines in power conversion efficiency.

Design of Novel OLED Emissive Materials

The tunable electronic properties and rigid planar structure of the substituted quinoxaline core allow it to be integrated into thermally activated delayed fluorescence (TADF) emitters or host materials for phosphorescent OLEDs [2]. The orthogonal reactivity ensures that diverse charge-transporting moieties can be attached sequentially without degrading the core structure.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential derivatization synthesis
Multiple distinct halogen substitution sites
Regioselective SNAr and cross-coupling order
19F NMR-monitored probe development
5-Fluoro spectroscopic handle
19F chemical shift and coupling pattern verification
Halogenated quinoxaline SAR mapping
Distinct 5-F, 7-Cl substitution pattern
Pharmacophore requirement benchmarking vs nitro and dichloro analogs
n-Channel organic semiconductor evaluation
Electron-deficient scaffold with moderate electron withdrawal
LUMO energy level and electron mobility characterization

XLogP3

3.9

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